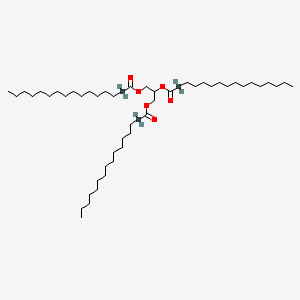
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is a synthetic compound belonging to the class of esters. It is structurally characterized by the presence of hexadecanoate groups attached to a glycerol backbone. This compound is often used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve high yields of the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Hexadecanoic acid and glycerol.
Reduction: Hexadecanol and glycerol.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is widely used in scientific research, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In lipid metabolism studies and as a tracer in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl tripalmitate: Similar in structure but lacks the isotopic labeling.
Hexadecanoic acid, 2,3-dihydroxypropyl ester: Another ester of glycerol and hexadecanoic acid.
Uniqueness
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of carbon-13 isotopes allows for precise tracking and analysis in various biochemical pathways.
Propriétés
Formule moléculaire |
C51H98O6 |
|---|---|
Poids moléculaire |
810.3 g/mol |
Nom IUPAC |
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43+1,44+1,45+1 |
Clé InChI |
PVNIQBQSYATKKL-HTJTZAHUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[13CH2]C(=O)OCC(COC(=O)[13CH2]CCCCCCCCCCCCCC)OC(=O)[13CH2]CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



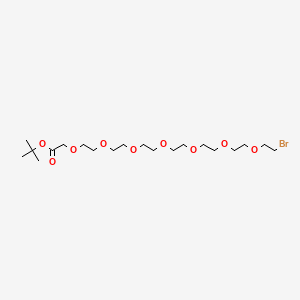

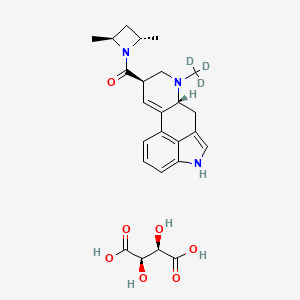
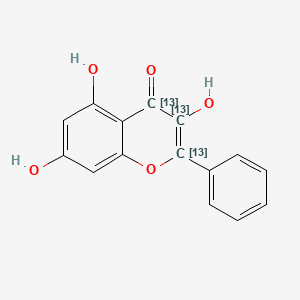
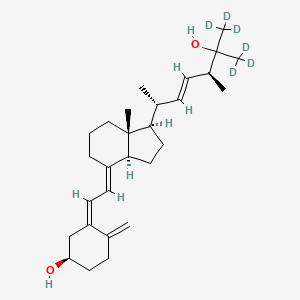

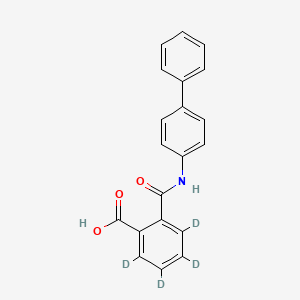
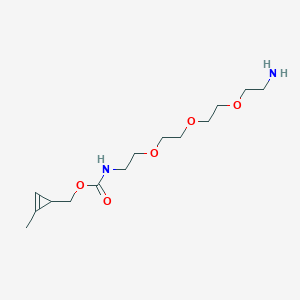
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
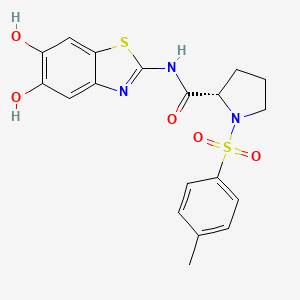
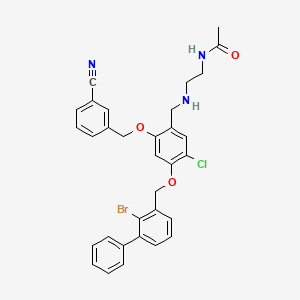
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)

